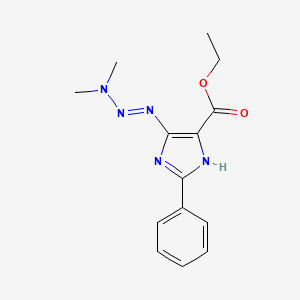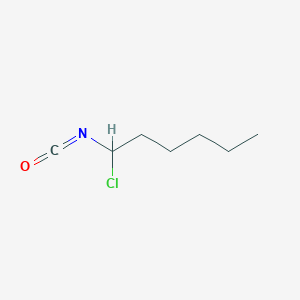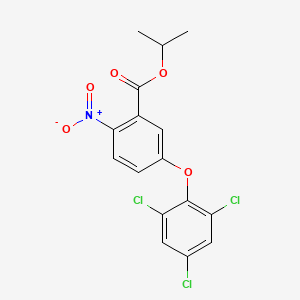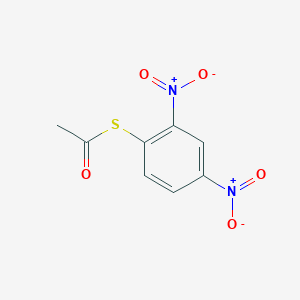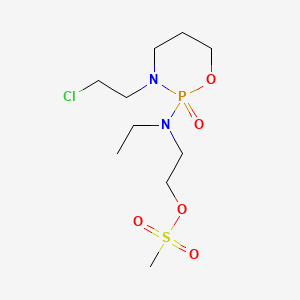
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a methanesulfonate ester group. Its chemical properties make it a valuable substance for research and industrial purposes.
Méthodes De Préparation
The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves several stepsThe reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cell proliferation .
Comparaison Avec Des Composés Similaires
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide can be compared with other similar compounds, such as:
Dechloroethylifosfamide: This compound shares a similar structure but lacks the chloroethyl group, resulting in different chemical and biological properties.
Ifosfamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure but different substituents, leading to distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
40722-39-2 |
|---|---|
Formule moléculaire |
C10H22ClN2O5PS |
Poids moléculaire |
348.78 g/mol |
Nom IUPAC |
2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-ethylamino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-3-12(8-10-18-20(2,15)16)19(14)13(7-5-11)6-4-9-17-19/h3-10H2,1-2H3 |
Clé InChI |
LRYUAPNWHCENRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



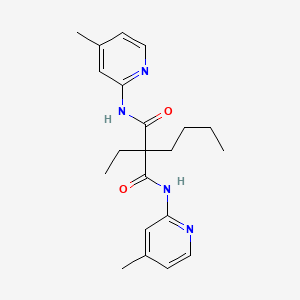
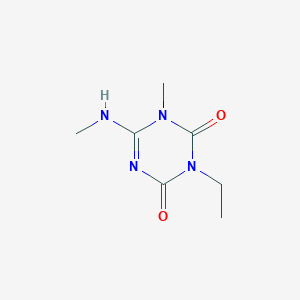
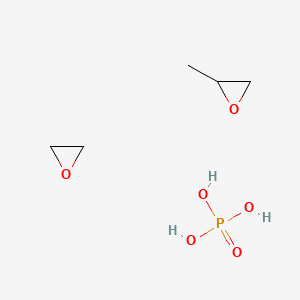
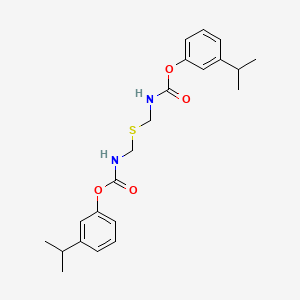
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
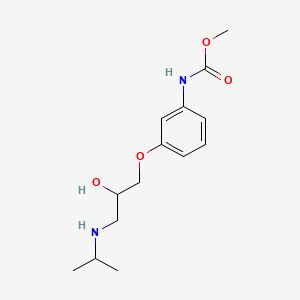
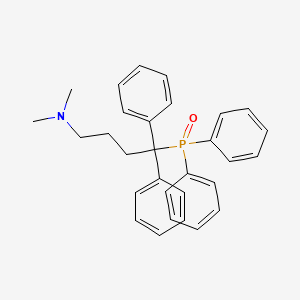
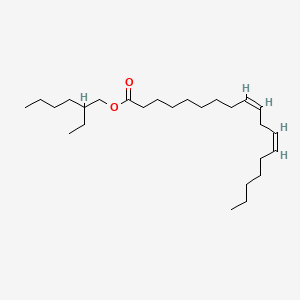
phosphane](/img/structure/B14661839.png)
